
Fidarestat
Descripción general
Descripción
Fidarestat es un potente inhibidor de la reductasa de aldosa que se ha investigado para el tratamiento de la neuropatía diabética. Es conocido por su capacidad para inhibir la enzima reductasa de aldosa, que juega un papel significativo en la vía del poliol. Esta vía está implicada en el desarrollo de varias complicaciones diabéticas, incluidas la neuropatía, la retinopatía y la nefropatía .
Aplicaciones Científicas De Investigación
Diabetic Complications
1.1. Diabetic Neuropathy
Fidarestat has been primarily studied for its efficacy in treating diabetic neuropathy, a common complication of diabetes characterized by nerve damage. A pivotal study involving 279 patients demonstrated that this compound treatment significantly improved various electrophysiological measures of nerve function compared to a placebo group. Notably, five out of eight measures showed significant improvement, including median nerve conduction velocity and sensory nerve conduction velocity, alongside subjective symptom relief such as numbness and pain .
Table 1: Clinical Efficacy of this compound in Diabetic Neuropathy
Measure | This compound Group Improvement | Placebo Group Improvement |
---|---|---|
Median Nerve Conduction Velocity | Significant | No Improvement |
Tibial Motor Nerve Conduction | Significant | No Improvement |
Subjective Symptoms | Significant | No Improvement |
1.2. Diabetic Cataracts and Retinopathy
This compound has also shown promise in preventing diabetic cataract formation and mitigating early retinal changes in diabetic models. In studies with streptozotocin-induced diabetic rats, this compound treatment resulted in a significant reduction in apoptotic cell markers and oxidative stress indicators, suggesting its potential to protect against diabetes-induced ocular complications .
Oncology Applications
2.1. Enhancing Chemotherapy Efficacy
Recent research indicates that this compound may enhance the sensitivity of colorectal cancer cells to doxorubicin, a commonly used chemotherapeutic agent. Studies have shown that this compound not only inhibits cancer cell growth but also increases doxorubicin's cytotoxic effects by reducing the expression of drug resistance proteins such as MDR1 and MRP1 . This dual action suggests that this compound could serve as an effective adjuvant therapy in cancer treatment.
Table 2: Effects of this compound on Doxorubicin Sensitivity
Parameter | Control (Doxorubicin Only) | This compound + Doxorubicin |
---|---|---|
Cell Viability | High | Low |
MDR1 Expression | High | Reduced |
Cardiotoxicity | Present | Reduced |
Cardiovascular Protection
This compound has demonstrated protective effects against doxorubicin-induced cardiotoxicity. In vitro studies revealed that this compound mitigated oxidative stress and inflammatory responses in human umbilical vein endothelial cells exposed to doxorubicin. This suggests its potential utility in protecting cardiovascular health during chemotherapy .
Mecanismo De Acción
Fidarestat ejerce sus efectos inhibiendo la enzima reductasa de aldosa, que participa en la vía del poliol. Al bloquear esta enzima, this compound evita la acumulación de sorbitol en los tejidos, reduciendo el estrés osmótico y previniendo el daño celular. Este mecanismo es particularmente beneficioso en pacientes diabéticos, ya que ayuda a mitigar la progresión de la neuropatía y otras complicaciones .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
Fidarestat se puede sintetizar utilizando fluorofenol y maleimida como materias primas de reacción iniciales. La síntesis implica una reacción de adición, seguida de ciclización y otros pasos para formar el producto final . Las condiciones de reacción suelen ser suaves, evitando el uso de reactivos altamente tóxicos como el cianuro de sodio y reactivos corrosivos fuertes como el ácido trifluoroacético .
Métodos de producción industrial
La producción industrial de this compound implica la optimización de la ruta sintética para garantizar un alto rendimiento y pureza. El proceso está diseñado para ser escalable y rentable, lo que lo hace adecuado para la producción a gran escala. El uso de técnicas avanzadas como la cromatografía líquida de alta resolución (HPLC) garantiza la calidad y la consistencia del producto final .
Análisis De Reacciones Químicas
Tipos de reacciones
Fidarestat se somete a varias reacciones químicas, incluida la hidrólisis, la oxidación y la fotólisis. Es estable bajo condiciones fotóliticas y térmicas, pero se degrada significativamente bajo condiciones de estrés hidrolítico (básico, ácido y neutro) y oxidativo .
Reactivos y condiciones comunes
Hidrólisis: Condiciones ácidas, básicas y neutras
Oxidación: Agentes oxidantes como el peróxido de hidrógeno
Fotólisis: Exposición a la luz
Principales productos formados
Los productos de degradación de this compound en estas condiciones se han caracterizado utilizando espectrometría de masas en tándem de tiempo de vuelo con cuadrupolo de cromatografía líquida (LC-QTOF-MS-MS). Se identificaron y caracterizaron un total de cinco nuevos productos de degradación .
Comparación Con Compuestos Similares
Fidarestat se compara con otros inhibidores de la reductasa de aldosa como epalrestat y ranirestat. Si bien todos estos compuestos comparten un mecanismo de acción similar, this compound se destaca por su mayor potencia y mayor duración de acción . Además, this compound ha mostrado una mejor afinidad de unión a la reductasa de aldosa en comparación con sus isómeros estereoisómeros, lo que lo convierte en un inhibidor más eficaz .
Compuestos similares
- Epalrestat
- Ranirestat
- Zopolrestat
Las características estructurales únicas de this compound y su superior afinidad de unión lo convierten en un candidato prometedor para el tratamiento de las complicaciones diabéticas.
Actividad Biológica
Fidarestat, also known as SNK-860, is a potent aldose reductase (AR) inhibitor that has garnered attention for its diverse biological activities, particularly in the context of diabetic complications and cancer. This article provides a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, clinical efficacy, and relevant research findings.
1. Aldose Reductase Inhibition
this compound's primary mechanism is the inhibition of aldose reductase, an enzyme that converts glucose to sorbitol via the polyol pathway. This process is crucial in diabetic neuropathy and retinopathy, where elevated sorbitol levels contribute to cellular damage due to osmotic and oxidative stress .
2. Regulation of Oxidative Stress
this compound has been shown to enhance mitochondrial biogenesis and reduce oxidative stress by upregulating the Nrf2/HO-1 pathway. In colorectal cancer (CRC) cells, this compound increases the expression and activity of Nrf2, leading to enhanced expression of antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1) . This action helps mitigate oxidative damage and supports cell survival under stress conditions.
3. Protection Against Chemotherapy-Induced Damage
In studies involving doxorubicin (Dox)-induced cytotoxicity in human umbilical vein endothelial cells (HUVECs), this compound demonstrated protective effects by preventing oxidative stress and inflammatory responses. It inhibited the activation of NF-κB and reduced the expression of inflammatory cytokines, thus preserving endothelial function during chemotherapy .
Clinical Efficacy
This compound has been evaluated in various clinical settings, particularly for diabetic neuropathy. A multicenter, double-blind, placebo-controlled study highlighted its efficacy in improving nerve conduction velocities and alleviating symptoms associated with diabetic peripheral neuropathy. Patients receiving this compound showed significant improvements compared to those on placebo, with a notable enhancement in both motor and sensory nerve functions .
Table 1: Summary of Key Studies on this compound
Case Studies
Case Study 1: Diabetic Neuropathy Treatment
In a clinical trial involving patients with diabetic neuropathy, this compound was administered at a daily dose of 150 mg over 52 weeks. The results indicated significant improvements in both subjective symptom relief and objective measures of nerve function compared to placebo controls .
Case Study 2: Cancer Treatment
A study on this compound's effects on colorectal cancer demonstrated that treatment with this compound led to increased levels of Nrf2 and HO-1 in xenograft models, suggesting enhanced antioxidant capacity and reduced tumor growth through mitochondrial biogenesis .
Propiedades
IUPAC Name |
(2S,4S)-6-fluoro-2',5'-dioxospiro[2,3-dihydrochromene-4,4'-imidazolidine]-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN3O4/c13-5-1-2-7-6(3-5)12(4-8(20-7)9(14)17)10(18)15-11(19)16-12/h1-3,8H,4H2,(H2,14,17)(H2,15,16,18,19)/t8-,12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAAPEIZFCHNLKK-UFBFGSQYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C(C13C(=O)NC(=O)N3)C=C(C=C2)F)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](OC2=C([C@]13C(=O)NC(=O)N3)C=C(C=C2)F)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4046654 | |
Record name | Fidarestat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4046654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136087-85-9 | |
Record name | Fidarestat | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=136087-85-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fidarestat [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136087859 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fidarestat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02021 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Fidarestat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4046654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FIDARESTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8SH8T1164U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.